Methyl (Z)-icos-10-enoate
Description
Structure
2D Structure
Properties
Molecular Formula |
C21H40O2 |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
methyl (Z)-icos-10-enoate |
InChI |
InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h11-12H,3-10,13-20H2,1-2H3/b12-11- |
InChI Key |
MMYSVRJTHDSODN-QXMHVHEDSA-N |
Isomeric SMILES |
CCCCCCCCC/C=C\CCCCCCCCC(=O)OC |
Canonical SMILES |
CCCCCCCCCC=CCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Methyl Z Icosenoates
Established Organic Synthesis Pathways
Conventional organic synthesis provides several reliable, albeit sometimes complex, routes to Methyl (Z)-icos-10-enoate. These methods offer high control over the molecular structure, particularly the stereochemistry of the crucial Z-configured double bond.
Acid-Catalyzed Esterification Approaches
The most direct method for synthesizing this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, (Z)-icos-10-enoic acid. This acid-catalyzed reaction involves heating the fatty acid with an excess of methanol (B129727) in the presence of a strong acid catalyst. researchgate.netrug.nl
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. researchgate.net Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product and regenerate the acid catalyst. researchgate.net To drive the equilibrium towards the product side, excess methanol is typically used, and the water formed during the reaction can be removed.
Table 1: Typical Conditions for Acid-Catalyzed Esterification
| Parameter | Condition |
|---|---|
| Substrate | (Z)-icos-10-enoic acid |
| Reagent | Methanol (in excess) |
| Catalyst | Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) |
| Catalyst Loading | 1–5% (w/w) |
| Temperature | Reflux (approx. 65–70°C) |
| Reaction Time | 4–6 hours |
Halogenated Precursor-Based Synthesis Strategies (e.g., from 10-Bromodecanol)
A more complex, multi-step synthesis allows for the construction of the C20 carbon chain from smaller, functionalized precursors. A strategy starting from 10-bromodecanol (B1266680) can be envisioned to precisely control the placement of the double bond. While specific literature for the 10-enoate isomer is sparse, a retrosynthetic analysis based on similar compounds suggests a logical pathway.
Wittig Reaction for Stereoselective Olefin Formation
The Wittig reaction is a powerful tool for creating carbon-carbon double bonds with high stereoselectivity, making it ideal for synthesizing the (Z)-isomer of icos-10-enoate. organic-chemistry.org The reaction creates an alkene from the reaction of an aldehyde or ketone with a phosphorus ylide (a phosphonium (B103445) ylide). masterorganicchemistry.com
To achieve the desired structure of this compound, one could react decanal (B1670006) (a C10 aldehyde) with a non-stabilized C10 phosphonium ylide. Non-stabilized ylides, typically those where the carbon adjacent to the phosphorus is attached to alkyl groups, are known to predominantly form (Z)-alkenes. organic-chemistry.orgstackexchange.com The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and a stable phosphine (B1218219) oxide, driving the reaction forward. organic-chemistry.orgmasterorganicchemistry.com The resulting (Z)-icos-10-enoic acid would then be esterified as described previously.
Table 2: Retrosynthetic Approach via Wittig Reaction
| Step | Description | Reactants | Expected Product |
|---|---|---|---|
| 1 | Ylide Formation | 1-Bromodecane, Triphenylphosphine (PPh₃), Strong Base (e.g., n-BuLi) | Decyltriphenylphosphonium ylide |
| 2 | Wittig Reaction | Decanal, Decyltriphenylphosphonium ylide | (Z)-Icos-10-ene |
| 3 | Functionalization/Esterification | (Z)-Icos-10-ene (via a route creating a carboxylic acid) | this compound |
Biocatalytic and Enzymatic Synthesis Routes
Biocatalysis offers a greener and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions, reducing energy consumption and the formation of unwanted byproducts. researchgate.netuniovi.es
Lipase-Catalyzed Esterification (e.g., Candida antarctica Lipase B)
Enzymes, particularly lipases, are highly efficient catalysts for esterification reactions. Candida antarctica Lipase B (CALB), often used in an immobilized form such as Novozym 435, is one of the most widely studied and effective biocatalysts for this purpose. scielo.brd-nb.infoviamedica.pl
The enzymatic esterification of (Z)-icos-10-enoic acid with methanol proceeds with high selectivity under mild temperature and pressure conditions, often in an organic solvent to solubilize the substrates. scielo.brnih.gov CALB is known for its broad substrate tolerance and high activity in non-polar solvents like hexane. viamedica.pl This biocatalytic method avoids the use of harsh acids and high temperatures, making it an environmentally benign process. viamedica.pl
Table 3: General Conditions for Lipase-Catalyzed Esterification
| Parameter | Condition |
|---|---|
| Biocatalyst | Immobilized Candida antarctica Lipase B (CALB) |
| Substrates | (Z)-icos-10-enoic acid, Methanol |
| Solvent | Non-polar organic solvent (e.g., heptane, hexane) |
| Temperature | 25–70°C |
| Molar Ratio (Acid:Alcohol) | 1:1 to 1:4 |
| Reaction Time | 8–24 hours |
Transesterification Processes from Natural Oil Feedstocks (e.g., Jojoba Oil)
Transesterification of natural oils is a primary industrial method for producing fatty acid methyl esters (FAMEs), commonly known as biodiesel. ekb.eg While many vegetable oils are triglycerides, jojoba oil is unique as it is primarily composed of wax esters, which are esters of long-chain fatty acids and long-chain fatty alcohols. walisongo.ac.id
Jojoba oil is a significant natural source of C20 and C22 monounsaturated fatty acids, particularly the closely related isomer cis-11-eicosenoic acid. researchgate.net The transesterification of jojoba oil with methanol, typically catalyzed by sodium methoxide, yields a mixture of FAMEs and fatty alcohols. walisongo.ac.idresearchgate.net This process can produce methyl (Z)-icos-11-enoate in significant quantities. researchgate.net Although the primary product is the 11-enoate isomer, this process demonstrates the feasibility of sourcing long-chain FAMEs from renewable feedstocks.
Table 4: Jojoba Oil Transesterification for C20:1 FAME Production
| Parameter | Condition | Reference |
|---|---|---|
| Feedstock | Jojoba Oil | researchgate.net |
| Reagent | Methanol | researchgate.net |
| Catalyst | Sodium Methoxide | researchgate.net |
| Catalyst Loading | 1 wt% of the oil | researchgate.net |
| Molar Ratio (Methanol:Oil) | 7.5:1 | researchgate.net |
| Temperature | 60°C | researchgate.net |
| Reaction Time | 4 hours | researchgate.net |
| Primary FAME Product | Methyl (Z)-icos-11-enoate (51% of FAME mixture) | researchgate.net |
Advanced Catalytic Olefin Metathesis
Olefin metathesis is a powerful catalytic reaction that involves the redistribution of carbon-carbon double bonds. science.govsciencepub.net This technology has become a cornerstone in green chemistry for converting renewable feedstocks like FAMEs into high-value chemicals. science.govresearchgate.net
Cross-metathesis (CM) provides a direct route for creating new C-C bonds by reacting two different olefins. The CM of FAMEs, such as this compound, with functionalized, bio-based molecules like eugenol (B1671780) (a major component of clove oil) demonstrates a significant advancement in valorizing renewable feedstocks. nih.govacs.org
Research on similar FAMEs, such as methyl oleate (B1233923) (C18:1), using second-generation Grubbs catalysts (G2) has shown high conversion and selectivity under mild, green conditions (e.g., in ethanol (B145695) at 50°C). nih.govacs.org When methyl oleate is reacted with eugenol, the primary products are 1-decene, methyl 9-decenoate, and two new phenol-containing molecules derived from eugenol. nih.gov
By analogy, the cross-metathesis of this compound with eugenol would be expected to yield a distinct set of products: 1-undecene, methyl 10-undecenoate, and corresponding eugenol-derived compounds. The reaction proceeds with high efficiency, even at low catalyst loadings (0.1 mol % Ru), achieving over 90% conversion and 98% selectivity for the CM products. nih.govacs.org
Table 1: Cross-Metathesis of Various FAMEs with Eugenol using Grubbs' 2nd Gen. Catalyst
| FAME Substrate | Catalyst Loading (mol %) | Conversion (%) | Selectivity to CM Products (%) | Key Products | Reference |
|---|---|---|---|---|---|
| Methyl Oleate | 0.1 | >90 | >98 | 1-decene, methyl 9-decenoate | nih.gov |
| Methyl Petroselinate | 0.1 | >90 | >98 | 1-octene, methyl 9-decenoate | nih.gov |
| Methyl Erucate | 0.1 | ~60 | >98 | 1-decene, methyl 13-tetradecenoate | semanticscholar.org |
The geometry of the double bond is critical for the properties and biological activity of many olefin derivatives. While many metathesis catalysts produce a thermodynamic mixture of E- and Z-isomers, significant progress has been made in developing catalysts that are highly Z-selective. researchgate.netacs.org These catalysts, typically based on ruthenium or molybdenum, are designed with sterically demanding ligands that favor the formation of the cis (or Z) isomer, often with greater than 95% selectivity. researchgate.netacs.org
The development of chelating, cyclometalated ruthenium-based N-heterocyclic carbene (NHC) complexes has been a breakthrough in this area. researchgate.net These catalysts are not only highly Z-selective but also demonstrate high activity at low catalyst loadings. acs.org This technology is crucial for reactions involving this compound when the desired product must retain the Z-configuration of the starting material. Such stereoretentive metathesis allows for the synthesis of complex molecules and bioactive compounds, like insect pheromones, from readily available fatty acid feedstocks. nih.govgoogle.comjustia.com
Generation of Functionalized Derivatives and Analogues
Unsaturated acylglycerols are important compounds in the food and oleochemical industries. This compound can be converted to its corresponding mono-, di-, or tri-acylglycerols through transesterification with glycerol (B35011). This reaction is often catalyzed by lipases under mild conditions to avoid isomerization or degradation of the unsaturated fatty acid chain. The use of enzymes provides high selectivity for specific hydroxyl groups on the glycerol backbone, allowing for the controlled synthesis of structured lipids. Methyl cis-11-eicosenoate, a close isomer, is noted for its use as a reagent in synthesizing such unsaturated acyl glycerols. cymitquimica.com
Telechelic polymers are macromolecules with reactive functional groups at their chain ends, serving as valuable building blocks for materials like polyurethanes and polyesters. wikipedia.orgmdpi.com this compound can be transformed into hydroxyl-telechelic monomers.
One primary method is self-metathesis, which would convert two molecules of this compound into dimethyl icos-10-enedioate and 1,18-octadecadiene. The resulting C20 difunctional ester can then be reduced (e.g., using lithium aluminum hydride) to the corresponding α,ω-diol, a C20 dihydroxy monomer. Alternatively, ozonolysis of the double bond in this compound, followed by a reductive workup, yields two shorter-chain functionalized molecules: a hydroxy ester and a hydroxy aldehyde, which can be further reduced to diols. These bio-based diols, containing long aliphatic chains, can be polymerized with diisocyanates to produce polyurethanes with tailored properties, such as low glass transition temperatures and enhanced flexibility. researchgate.net
Many insect pheromones are long-chain unsaturated alcohols, acetates, or aldehydes where the position and Z/E geometry of the double bond are critical for activity. nih.govresearchgate.net Olefin metathesis, particularly Z-selective cross-metathesis, provides a highly efficient and strategic route to these compounds from FAMEs like this compound. google.comjustia.com
By reacting this compound with a specific short-chain α-olefin in the presence of a Z-selective catalyst, the carbon chain can be precisely shortened while preserving the crucial Z-geometry of the double bond. nih.gov The resulting ester can then be chemically modified—for example, reduced to an alcohol and then acetylated—to yield the final pheromone. This synthetic strategy offers a significant advantage over traditional methods like Wittig reactions or alkyne semi-hydrogenations, which often generate stoichiometric waste and can be less selective. nih.gov For instance, the synthesis of (Z)-tetradec-9-en-1-yl acetate (B1210297), a common pheromone component, can be achieved via the cross-metathesis of a Δ9-unsaturated fatty acid ester with a suitable olefin partner. google.com
Table 2: Representative Synthesis of Insect Pheromones via Z-Selective Cross-Metathesis
| Starting Olefin 1 | Starting Olefin 2 | Catalyst Type | Pheromone Product | Yield (%) | Z-Selectivity (%) | Reference |
|---|---|---|---|---|---|---|
| 8-Nonenol | 1-Pentene | Ru-based Z-selective | (Z)-Dodec-9-en-1-ol | 73 | 86 | nih.gov |
| 4-Pentenol | 1-Dodecene | Ru-based Z-selective | (Z)-Hexadec-5-en-1-ol | 62 | 84 | nih.gov |
| Oleyl Acetate | (Z)-Dec-5-ene | Stereo-retentive | (Z)-Tetradec-9-enyl Acetate | N/A | High | justia.com |
Natural Occurrence, Isolation, and Elucidation of Biosynthetic Pathways
Occurrence in Plant Species
Methyl (Z)-icos-10-enoate has been identified as a constituent in various botanical extracts. Its presence has been noted in species such as Pringlea antiscorbutica, commonly known as the Kerguelen cabbage, Cardiospermum halicacabum, also referred to as balloon vine, and Consolida regalis, known as forking larkspur. The identification of this compound in such diverse plant species suggests a broader distribution within the plant kingdom than previously understood. The specific concentrations and physiological roles of this compound within these plants are areas of ongoing research.
Table 1: Botanical Extracts Containing this compound
| Plant Species | Common Name | Reference |
|---|---|---|
| Pringlea antiscorbutica | Kerguelen Cabbage | uoanbar.edu.iq |
| Cardiospermum halicacabum | Balloon Vine | flavscents.com |
| Consolida regalis | Forking Larkspur | uoanbar.edu.iq |
The compound has also been detected in herbs utilized in traditional medicine. Notably, it is found in Polygalae Radix, the dried root of Polygala tenuifolia or Polygala sibirica. nih.govfrontiersin.org This herb is a staple in traditional Chinese medicine, often used for its cognitive-enhancing and calming effects. nih.govfrontiersin.org Additionally, this compound has been identified in Brucea javanica, a plant whose fruits are used in traditional medicine for various ailments, including inflammation and cancer. frontiersin.orgresearchgate.net The presence of this fatty acid ester in these medicinal herbs raises questions about its potential contribution to their therapeutic properties.
Table 2: Traditional Medicinal Herbs Containing this compound
| Medicinal Herb | Plant Source | Traditional Use Examples | Reference |
|---|---|---|---|
| Polygalae Radix | Polygala tenuifolia, Polygala sibirica | Insomnia, amnesia, palpitation | nih.govfrontiersin.org |
| Brucea javanica | Brucea javanica (L.) Merr. | Intestinal inflammation, diarrhea, malaria | frontiersin.orgresearchgate.net |
Seed oils are another significant source of this compound. Research on the chemical composition of Thompson Atemoya (Annona atemoya) seed oil has revealed the presence of its parent fatty acid, (Z)-icos-9-enoic acid, as a major constituent in the ethyl acetate (B1210297) fraction. scielo.brscielo.brscienceopen.com While the study identified the acid form, the corresponding methyl ester, this compound, is closely related and its presence in the seed oil is plausible, often formed during extraction and analysis processes involving methanol (B129727).
Beyond extracts and seed oils, this compound has been found in other plant tissues. For instance, it has been detected in the roots of the oil palm (Elaeis guineensis). This finding suggests that the compound may play a role in the subterranean physiology of certain plants. The precise function of this compound in oil palm roots is yet to be fully elucidated.
Enzymatic and Metabolic Pathways for Biosynthesis
The biosynthesis of this compound is intrinsically linked to general lipid biosynthesis pathways. creative-proteomics.comresearchgate.netresearchgate.net Fatty acids are synthesized from the precursor molecule acetyl-CoA through a series of enzymatic reactions. uoanbar.edu.iqmhmedical.com The process begins with the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase. uoanbar.edu.iqresearchgate.net The fatty acid synthase complex then facilitates the sequential addition of two-carbon units from malonyl-CoA to the growing acyl chain, ultimately producing a saturated fatty acid, typically palmitate (a 16-carbon fatty acid). uoanbar.edu.iqresearchgate.net
To produce longer-chain unsaturated fatty acids like icosenoic acid (the precursor to this compound), further enzymatic modifications are necessary. Elongase enzymes are responsible for extending the carbon chain beyond 16 carbons. researchgate.net Desaturase enzymes then introduce double bonds at specific positions along the fatty acid chain. researchgate.net In the case of (Z)-icos-10-enoic acid, a desaturase would act on a 20-carbon saturated fatty acid to create the cis double bond at the 10th carbon position. The final step to form this compound is an esterification reaction where a methyl group is transferred to the carboxyl group of the fatty acid, a process that can occur enzymatically within the organism or as an artifact during extraction with methanol. These pathways are fundamental to the production of a wide array of fatty acids and their derivatives, which are essential for various biological functions, including membrane structure, energy storage, and cell signaling. creative-proteomics.comresearchgate.netresearchgate.net
Identification as Environmental Degradation Products (e.g., from PET Microplastics)
The potential for this compound to be an environmental degradation product, particularly from the breakdown of polyethylene (B3416737) terephthalate (B1205515) (PET) microplastics, is a pertinent area of modern environmental science. However, current research on the biodegradation of PET has not identified this compound as a resulting byproduct. Studies have shown that the degradation of PET can lead to the formation of various smaller molecules, but this specific fatty acid methyl ester has not been reported among them.
The table below summarizes the lack of available data for the specified research areas.
| Research Area | Findings for this compound |
| Natural Occurrence | No documented instances. |
| Isolation from Natural Sources | No methods reported. |
| Biosynthetic Pathways | Not elucidated. |
| Identification as a PET Degradation Product | Not identified in current literature. |
Biological and Cellular Mechanistic Investigations
Modulation of Cellular Membrane Dynamics and Lipid Bilayer Functionality
Currently, there is a lack of specific research in the available scientific literature detailing the direct effects of Methyl (Z)-icos-10-enoate on the modulation of cellular membrane dynamics and the functionality of the lipid bilayer.
Regulatory Roles in Lipid Metabolism and Related Biosynthetic Cascades
Specific studies investigating the regulatory roles of this compound in lipid metabolism and its associated biosynthetic cascades are not presently available in the scientific literature.
Disclaimer for Sections 4.3 and 4.4: Specific research on the biological and cellular effects of this compound is limited. The following sections present data from studies conducted on the closely related isomer, Methyl (Z)-icos-11-enoate . This information is provided to offer insights into the potential activities of structurally similar compounds.
Immunomodulatory Activities
Research on the immunomodulatory properties of Methyl (Z)-icos-11-enoate, an isomer of this compound, has demonstrated its capacity to act as an immune system stimulator, particularly in the context of macrophage activity. nih.gov
Induction and Suppression of Cytokine Production (e.g., TNF-α, IL-6, IL-10) in Macrophages
Studies utilizing PMA-differentiated THP-1 macrophages have shown that Methyl (Z)-icos-11-enoate can modulate the secretion of key pro-inflammatory and anti-inflammatory cytokines. nih.gov When used in combination with lipopolysaccharide (LPS), a potent immune stimulator, Methyl (Z)-icos-11-enoate exhibited a significant influence on cytokine production.
Notably, a substantial decrease in the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10) was observed. nih.gov In these studies, treatment with Methyl (Z)-icos-11-enoate and LPS resulted in an approximate 80% reduction in IL-10 release compared to treatment with LPS alone. nih.gov This suppression of an anti-inflammatory cytokine suggests a shift towards a pro-inflammatory response.
| Cytokine | Observed Effect | Approximate Change Compared to LPS alone |
|---|---|---|
| IL-10 (Anti-inflammatory) | Decreased | ~80% Reduction nih.gov |
| IL-1β (Pro-inflammatory) | Increased | Significantly Enhanced nih.gov |
| IL-6 (Pro-inflammatory) | Decreased | Reduction Observed nih.gov |
| TNF-α (Pro-inflammatory) | Enhanced | Enhanced Production nih.gov |
Regulation of Inflammatory Pathways
The modulation of cytokine production by Methyl (Z)-icos-11-enoate is indicative of its role in regulating inflammatory pathways. By decreasing the anti-inflammatory cytokine IL-10 and increasing the pro-inflammatory cytokine IL-1β, the compound actively promotes a pro-inflammatory environment. nih.gov This ability to trigger the immune system and stimulate the production of inflammatory metabolites suggests its potential as an immune response activator. researchgate.net The interaction with cellular signaling cascades, likely initiated through pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), leads to these significant changes in cellular phenotype and function. nih.gov
Influence on Cellular Metabolic Responses (e.g., Glycolysis, TCA Cycle, Pentose (B10789219) Phosphate (B84403) Pathway, Purine and Pyrimidine Metabolism, Fatty Acid Metabolism)
Comprehensive untargeted metabolic profiling of macrophages has revealed that Methyl (Z)-icos-11-enoate can significantly alter cellular metabolism. nih.gov In combination with LPS, it was shown to enhance the production of inflammatory metabolite biomarkers across several key metabolic pathways. nih.gov This metabolic reprogramming is essential to support the altered phenotype and energy demands of activated immune cells. nih.gov
The pathways significantly affected include:
Glycolysis: The breakdown of glucose for energy.
Tricarboxylic Acid (TCA) Cycle: The central hub of cellular respiration.
Pentose Phosphate Pathway (PPP): Crucial for generating NADPH and precursors for nucleotide synthesis.
Purine and Pyrimidine Metabolism: The pathways for synthesizing the building blocks of DNA and RNA.
Fatty Acid Metabolism: The synthesis and breakdown of fatty acids for energy and cellular components.
Metabolomic analysis showed that the levels of 358 polar and 315 non-polar metabolites were significantly changed by these treatments. nih.gov The enhancement of these metabolic pathways was particularly pronounced with Methyl (Z)-icos-11-enoate and its corresponding carboxylic acid, cis-11-eicosenoic acid, further supporting their roles as potent immune system stimulators. nih.gov
| Metabolic Pathway | Observed Effect |
|---|---|
| Glycolysis | Enhanced nih.gov |
| TCA Cycle | Enhanced nih.gov |
| Pentose Phosphate Pathway | Enhanced nih.gov |
| Purine Metabolism | Enhanced nih.gov |
| Pyrimidine Metabolism | Enhanced nih.gov |
| Fatty Acid Metabolism | Enhanced nih.gov |
In Vitro Cytotoxicity Assessment on Cell Viability
The assessment of cytotoxicity is a critical component of evaluating the biological activity of any compound. In the context of the immunomodulatory studies on Methyl (Z)-icos-11-enoate, its effect on the viability of the human monocyte cell line THP-1 was evaluated. researchgate.net This is a standard procedure to ensure that the observed immunomodulatory effects are not a consequence of cellular toxicity. While detailed cytotoxicity data for this compound is not available, the research on its isomer provides a preliminary indication of its interaction with cells in vitro. researchgate.net
Interactions with Biological Receptors and Enzymes
While direct studies on the specific interactions of this compound with biological receptors and enzymes are limited, research on its isomer, Methyl (Z)-icos-11-enoate, provides significant insights into its potential immunomodulatory activities. This related compound has been observed to trigger the immune system and stimulate the production of inflammatory metabolites. qiagen.comresearchgate.net
Investigations using PMA-differentiated THP-1 macrophages have demonstrated that Methyl (Z)-icos-11-enoate can significantly enhance the production of pro-inflammatory cytokines. nih.gov Specifically, its presence has been shown to increase the secretion of Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.gov This pro-inflammatory response suggests an interaction with cellular signaling pathways that regulate cytokine expression.
The mechanism likely involves the modulation of key metabolic pathways. Studies have indicated that the immune-stimulatory effect of Methyl (Z)-icos-11-enoate is associated with the enhancement of glycolysis, the tricarboxylic acid (TCA) cycle, the pentose phosphate pathway, and fatty acid metabolism in macrophages. nih.gov Such metabolic reprogramming is a hallmark of immune cell activation and suggests that the compound may interact with enzymes and receptors that regulate cellular metabolism to fuel the inflammatory response.
Although the precise molecular targets have not been fully elucidated, the broader class of fatty acids and their derivatives are known to interact with several families of receptors. These include Toll-like receptors (TLRs), which are key players in the innate immune system, and peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate lipid metabolism and inflammation. nih.govmonash.edunih.govmdpi.comyoutube.commdpi.com It is plausible that this compound could exert its effects through one or more of these receptor families, thereby initiating a signaling cascade that leads to the observed pro-inflammatory cytokine production.
The eicosanoid signaling pathway, which involves a complex network of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), is another potential area of interaction. qiagen.comnih.govnih.govwikipedia.orgcreative-proteomics.com These enzymes metabolize fatty acids into potent signaling molecules that regulate inflammation and immunity. Further research is needed to determine if this compound can serve as a substrate or modulator for these enzymatic pathways.
Table 1: Effect of Methyl (Z)-icos-11-enoate on Pro-inflammatory Cytokine Production in THP-1 Macrophages
| Cytokine | Effect of Methyl (Z)-icos-11-enoate | Reference |
| TNF-α | Increased production | nih.gov |
| IL-1β | Significantly enhanced production | nih.gov |
Network Pharmacology Analyses for Biological Pathway Prediction (e.g., COVID-19 related pathways)
Direct network pharmacology analyses of this compound in the context of COVID-19 have not been reported. However, the crucial role of lipid metabolism in the lifecycle of SARS-CoV-2, the virus responsible for COVID-19, provides a strong basis for predicting potential interactions and affected pathways. nih.govresearchgate.netnih.govresearchgate.netmdpi.com
Viral replication is heavily dependent on the host cell's metabolic machinery, and SARS-CoV-2 is known to hijack lipid metabolism to facilitate its entry, replication, and assembly. nih.govresearchgate.netmdpi.com Studies have shown that the fatty acid profile in COVID-19 patients is significantly altered, with one study reporting increased plasma levels of eicosenoic acid (C20:1n9) in infected individuals compared to non-infected controls. nih.gov This suggests that compounds like this compound could be relevant to the pathophysiology of the disease.
A network pharmacology approach would aim to identify the potential protein targets of this compound and map these targets onto biological pathways associated with COVID-19. Given the known immunomodulatory effects of its isomer, key pathways likely to be affected include those related to inflammation and immune response.
Table 2: Predicted COVID-19 Related Pathways Potentially Modulated by Fatty Acid Metabolism
| Pathway | Potential Role in COVID-19 | Relevance of Fatty Acid Metabolism |
| Inflammatory Cytokine Signaling (e.g., IL-6, TNF-α) | Contributes to the "cytokine storm" and severe disease pathology. | Fatty acids and their metabolites can modulate the production of these cytokines. |
| NF-κB Signaling Pathway | A central regulator of inflammatory responses, activated during viral infections. | Certain fatty acids can influence NF-κB activation through various mechanisms, including TLR signaling. nih.gov |
| Toll-like Receptor (TLR) Signaling | Recognizes viral components and initiates an innate immune response. | Fatty acids can act as ligands or modulators of TLRs, influencing the downstream inflammatory cascade. nih.govmonash.edunih.govmdpi.com |
| Peroxisome Proliferator-Activated Receptor (PPAR) Signaling | Regulates lipid metabolism and has anti-inflammatory properties. | Fatty acids are natural ligands for PPARs, and their activation can impact viral replication and the host's inflammatory response. youtube.commdpi.combiorxiv.org |
| Lipid Biosynthesis and Metabolism | Essential for viral membrane formation, replication complex assembly, and energy production for the virus. nih.govresearchgate.netmdpi.com | As a fatty acid methyl ester, this compound is a component of these pathways and could influence the availability of lipids for viral use. |
Advanced Analytical Techniques for Characterization and Quantification
Spectrometric and Chromatographic Methodologies
Spectrometric and chromatographic techniques are foundational for the analysis of FAMEs like Methyl (Z)-icos-10-enoate, providing detailed information on molecular weight, structure, and purity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds such as FAMEs. researchgate.net In this method, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. f1000research.com For FAMEs, polar columns like DB-Wax are often used to achieve separation based on carbon number and degree of unsaturation. researchgate.net
Following chromatographic separation, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge (m/z) ratio, creating a unique mass spectrum that serves as a molecular fingerprint. f1000research.com The identification of this compound is confirmed by matching its retention time and mass spectrum against a known standard or a spectral library, such as the NIST Mass Spectral Library. nist.govnist.gov Purity is assessed by examining the chromatogram for the presence of extraneous peaks, with the relative area of the main peak indicating the compound's purity. researchgate.net
Table 1: Typical GC-MS Parameters for FAME Analysis
| Parameter | Value/Condition | Source |
| Instrument | Shimadzu GCMS-TQ8040 NX | gcms.cz |
| Column | DB-Wax or DB-5 Fused-Silica Capillary Column | researchgate.netf1000research.com |
| Carrier Gas | Helium (99.999% purity) | f1000research.com |
| Flow Rate | 1.0 mL/min (constant flow) | f1000research.com |
| Injection Mode | Split (e.g., 1:50 ratio) | f1000research.com |
| Injector Temperature | 300 °C | f1000research.com |
| Ion Source Temp. | 250 °C | f1000research.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV | nih.gov |
| Data Acquisition | Scan Mode or Multiple Reaction Monitoring (MRM) | gcms.czchromatographyonline.com |
For analyzing this compound in complex biological or environmental samples, Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry (UHPLC-ESI-HRMS) offers significant advantages. nih.govnih.gov This technique is particularly suited for very-long-chain fatty acids and avoids the need for derivatization that is required for GC-MS. nih.gov UHPLC uses columns with smaller particles to achieve higher resolution and faster separation times compared to traditional HPLC. nih.gov
Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. nih.gov This preserves the molecular ion, providing clear molecular weight information. jeol.com The subsequent analysis by a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, allows for the determination of the compound's elemental composition with high accuracy, greatly enhancing identification confidence in complex matrices. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For this compound, ¹H-NMR provides detailed information about the chemical environment of each proton in the molecule. The (Z)-configuration (cis) of the double bond is confirmed by the coupling constant of the vinyl protons. researchgate.netnih.gov
Key signals in the ¹H-NMR spectrum of this compound include:
A multiplet around 5.35 ppm corresponding to the two vinyl protons (-CH=CH-).
A singlet at approximately 3.67 ppm for the three methyl protons of the ester group (-OCH₃).
A triplet around 2.30 ppm for the two protons on the carbon alpha to the carbonyl group (-CH₂-COO-).
A multiplet near 2.01 ppm for the four allylic protons adjacent to the double bond (=CH-CH₂-).
A broad multiplet around 1.2-1.4 ppm for the numerous methylene (B1212753) protons in the aliphatic chain.
A triplet at approximately 0.88 ppm for the terminal methyl group (-CH₂-CH₃).
Table 2: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Terminal -CH₃ | ~ 0.88 | Triplet | 3H |
| -(CH₂)n- | ~ 1.2-1.4 | Multiplet | 22H |
| Allylic -CH₂- | ~ 2.01 | Multiplet | 4H |
| α-carbonyl -CH₂- | ~ 2.30 | Triplet | 2H |
| Ester -OCH₃ | ~ 3.67 | Singlet | 3H |
| Vinyl -CH=CH- | ~ 5.35 | Multiplet | 2H |
Electron Ionization Mass Spectrometry (EI-MS), typically coupled with GC, provides structural information through characteristic fragmentation patterns. jeol.com When this compound is subjected to EI (usually at 70 eV), it forms a molecular ion (M⁺˙) and a series of fragment ions. nih.govuni-saarland.de
The mass spectrum of a long-chain FAME is characterized by:
The Molecular Ion (M⁺˙): A peak corresponding to the intact molecule's mass (m/z 324.5 for C₂₁H₄₀O₂). This peak may be weak or absent in highly unsaturated FAMEs. jeol.com
McLafferty Rearrangement: A prominent peak at m/z 74, which is characteristic of methyl esters. It results from the rearrangement and cleavage of the ester group. msu.edumiamioh.edu
Alkoxy Group Loss: A fragment at M-31, corresponding to the loss of the methoxy (B1213986) group (˙OCH₃).
Alkyl Chain Fragmentation: A series of peaks separated by 14 mass units (-CH₂-), corresponding to the sequential cleavage of the hydrocarbon chain. libretexts.org
Analysis of these fragments helps confirm the presence of the methyl ester functionality and the long aliphatic chain. acs.org While EI-MS is excellent for general identification, determining the precise location of the double bond can be challenging and may require derivatization or alternative ionization techniques like chemical ionization (CI). nih.govshimadzu.com
Table 3: Key EI-MS Fragments for this compound
| m/z Value | Identity | Fragmentation Process |
| 324 | [M]⁺˙ | Molecular Ion |
| 293 | [M-31]⁺ | Loss of ˙OCH₃ |
| 74 | [C₃H₆O₂]⁺˙ | McLafferty Rearrangement |
| 55, 69, 83... | [CnH₂n-₁]⁺ | Alkyl chain fragments |
Stereochemical Characterization Methods (e.g., Mosher Ester Analysis for Enantiomeric Excess)
This compound itself is an achiral molecule and therefore does not have enantiomers. However, if a chiral center were introduced into the molecule, for instance, through hydroxylation of the aliphatic chain, its absolute configuration could be determined using methods like Mosher ester analysis. nih.gov
This NMR-based technique involves reacting the chiral alcohol derivative with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), (R)-MTPA and (S)-MTPA, to form a pair of diastereomeric esters. umn.edusigmaaldrich.com These diastereomers exhibit distinct ¹H-NMR spectra. stackexchange.com By comparing the chemical shifts of protons near the new stereocenter in both the (R)- and (S)-MTPA esters, a Δδ (δS - δR) value is calculated for each proton. nih.gov The sign of these Δδ values (positive or negative) for protons on either side of the stereocenter allows for the unambiguous assignment of its absolute configuration. nih.gov
Thermal Analysis Techniques for Polymer Derivatives (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)
Should this compound be used as a monomer to create polymers, its derivatives would be characterized using thermal analysis techniques.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For a polymer derived from this compound, DSC would be used to determine key thermal transitions, such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). The long, flexible C20 aliphatic chain would likely act as an internal plasticizer, potentially lowering the polymer's Tg.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to assess the thermal stability of the polymer. The TGA thermogram would reveal the onset temperature of decomposition and the degradation profile, providing insights into the material's stability at elevated temperatures.
Spectroscopic Techniques for Material Characterization (e.g., Fourier-Transform Infrared Spectroscopy)
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and reliable analytical technique for the characterization and quantification of FAMEs. It is widely used in the analysis of biodiesel to determine the FAME content and to identify the presence of various functional groups.
The FTIR spectrum of a FAME provides a molecular fingerprint, with specific absorption bands corresponding to the vibrational frequencies of different chemical bonds within the molecule. For a compound like this compound, the key characteristic absorption bands in an FTIR spectrum would be expected in the following regions:
C-H Stretching: The aliphatic C-H stretching vibrations of the long hydrocarbon chain typically appear in the region of 2850-3000 cm⁻¹.
C=O Stretching: The most prominent and characteristic peak for a methyl ester is the carbonyl (C=O) stretching vibration, which is typically observed in the range of 1740-1750 cm⁻¹. The exact position of this peak can be influenced by the molecular structure.
C-O Stretching: The stretching vibrations of the C-O single bonds of the ester group usually appear in the region of 1100-1300 cm⁻¹.
C=C Stretching: The stretching vibration of the cis C=C double bond in the icos-10-enoate chain is expected to be a weak band around 1655 cm⁻¹.
=C-H Bending: The out-of-plane bending vibration of the C-H bonds on the cis-double bond typically gives rise to a band around 720 cm⁻¹.
Interactive Data Table: General FTIR Absorption Bands for Fatty Acid Methyl Esters
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C-H (alkane) | Stretching | 2850-3000 |
| C=O (ester) | Stretching | 1740-1750 |
| C-O (ester) | Stretching | 1100-1300 |
| C=C (cis, alkene) | Stretching | ~1655 (weak) |
| =C-H (cis, alkene) | Bending (out-of-plane) | ~720 |
This table represents generalized data for FAMEs and is not specific to this compound.
Detailed Research Findings:
Research on various FAMEs has demonstrated the utility of FTIR spectroscopy for both qualitative and quantitative analysis. For instance, in the context of biodiesel production, FTIR is used to monitor the transesterification reaction by observing the disappearance of the carbonyl band of triglycerides (around 1745 cm⁻¹) and the appearance of the methyl ester carbonyl band (around 1743 cm⁻¹).
The combination of gas chromatography with FTIR (GC-FTIR) provides an even more powerful tool for the analysis of complex FAME mixtures. This hyphenated technique allows for the separation of individual FAMEs by GC, followed by their identification based on their unique infrared spectra.
Environmental Fate, Transport, and Degradation Pathways
Biodegradation Studies in Aqueous and Terrestrial Environments
Environmental Distribution and Transport Processes
The environmental distribution of Methyl (Z)-icos-10-enoate is governed by its physicochemical properties, which influence its partitioning between air, water, soil, and sediment.
Adsorption and Desorption Characteristics
Due to its long carbon chain and resulting high lipophilicity, this compound is expected to have a high affinity for organic matter in soil and sediment. This strong adsorption would limit its mobility in the subsurface environment. The organic carbon-water (B12546825) partitioning coefficient (Koc) is predicted to be high, indicating that the compound will preferentially sorb to soil and sediment particles rather than remaining dissolved in water.
Volatilization Studies (Henry's Law Constant)
The potential for volatilization of this compound from water to the atmosphere is determined by its Henry's Law Constant. While experimental data for this specific compound is unavailable, estimations based on its structure suggest a low to moderate Henry's Law Constant. This indicates that volatilization from moist soil and water surfaces may occur but is unlikely to be a dominant transport process.
Distribution Modeling
Based on its estimated physicochemical properties, environmental distribution models such as fugacity models would predict that this compound will predominantly partition to the soil and sediment compartments if released into the environment. A smaller fraction would be expected to be present in water, with a negligible amount partitioning to the atmosphere due to its low vapor pressure and moderate Henry's Law Constant.
Identification of Environmental Degradation Products
While specific studies identifying the environmental degradation products of this compound are lacking, predictions can be made based on its chemical structure and known degradation pathways for similar compounds.
Biodegradation is expected to yield methanol (B129727) and (Z)-icos-10-enoic acid as primary products. Further aerobic degradation of the fatty acid would produce shorter-chain fatty acids through the process of β-oxidation.
Atmospheric phototransformation initiated by hydroxyl radical attack would likely lead to the formation of a variety of oxygenated products, including aldehydes, ketones, and carboxylic acids, resulting from the fragmentation of the parent molecule.
Below is a table summarizing the expected degradation products:
| Degradation Pathway | Expected Products |
| Biodegradation | Methanol, (Z)-icos-10-enoic acid, shorter-chain fatty acids |
| Phototransformation | Aldehydes, Ketones, Carboxylic acids |
Applications in Non Clinical and Material Science Research
Role in Advanced Materials Science and Polymer Chemistry
The chemical structure of methyl (Z)-icos-10-enoate makes it a valuable monomer for polymerization reactions, contributing to the development of bio-based polymers with tailored properties.
This compound and its derivatives are utilized as bio-based monomers for the synthesis of long-chain aliphatic polyesters and polyamides. acs.orgmdpi.com These polymers are gaining attention as sustainable alternatives to petroleum-based plastics. The synthesis process often involves the conversion of unsaturated fatty acid esters, like methyl oleate (B1233923), into α,ω-dicarboxylic acid esters through methods such as isomerization alkoxycarbonylation and olefin metathesis. acs.org These resulting diesters can then undergo polycondensation with diols or diamines to form polyesters or polyamides, respectively. acs.orgmdpi.com
Acyclic diene metathesis (ADMET) polymerization is another significant technique employed for synthesizing these polymers. acs.orgmdpi.com This method allows for the creation of high-molecular-weight polyesters from α,ω-diene monomers derived from renewable resources. acs.org For instance, bis(undec-10-enoate) monomers can be polymerized in the presence of ruthenium-carbene catalysts to yield polyesters with long aliphatic methylene (B1212753) units. acs.orgacs.org The properties of the resulting polymers, such as thermal stability and crystallinity, can be tuned by incorporating different diol or diamine units into the polymer backbone. rsc.org
Key Research Findings:
High-molecular-weight polyesters (Mn up to 62,000 g/mol ) have been synthesized via ADMET polymerization of α,ω-dienes derived from bis(undec-10-enoate). acs.org
The incorporation of amide functionalities into the polyester (B1180765) backbone of materials derived from methyl 10-undecenoate resulted in semi-crystalline materials with melting points ranging from 22 °C to 127 °C. rsc.org
The Young's modulus of these poly(ester-amide)s increased from 83 to 363 MPa with a higher ratio of amide functions. rsc.org
Bio-based diols derived from fatty acid methyl esters, including those structurally related to this compound, are used as soft segments in the synthesis of thermoplastic poly(ester/amide urethane)s (TPUs). researchgate.net These TPUs exhibit a wide range of tunable thermo-mechanical properties, making them suitable for various applications. researchgate.net
The synthesis involves reacting these bio-based diols with diisocyanates. researchgate.net The incorporation of amide groups into the polymer structure has been shown to enhance the material's properties. researchgate.net For example, the introduction of amide functions can increase the Young's modulus and alter the glass transition temperature of the resulting polyurethane. researchgate.netnih.gov
Research on Poly(ester/amide urethane)s:
| Property | Observation | Reference |
| Glass Transition Temperature | Ranged from -27 °C to 63 °C, influenced by the diol and diisocyanate structure. | researchgate.net |
| Young's Modulus | Increased from 287 MPa to 775 MPa with the incorporation of amide functions. | researchgate.net |
| Elongation at Break | Decreased from 269% to 41% with the inclusion of amide groups. | researchgate.net |
| Thermal Stability | Degradation observed above 280 °C. | researchgate.net |
Contributions to Biofuel and Chemical Intermediate Production
Fatty acid methyl esters (FAMEs), including this compound, are central to the production of biodiesel, a renewable alternative to petroleum-based diesel fuel. cymitquimica.comdelorenzoglobal.com The transesterification of vegetable oils and animal fats is a common method for producing FAMEs for biodiesel. acs.org
Beyond biofuels, this compound and related unsaturated fatty esters serve as platform molecules for the synthesis of various chemical intermediates. cymitquimica.comieabioenergy.com Olefin metathesis, a powerful catalytic reaction, is employed to convert these long-chain esters into valuable shorter-chain olefins and difunctionalized molecules. acs.org For instance, cross-metathesis of methyl oleate with other olefins can yield a variety of specialty chemicals. acs.org
Applications in Pheromone and Bioactive Chemical Synthesis
This compound and its derivatives are important precursors in the synthesis of insect pheromones and other bioactive molecules. justia.comkoreascience.kr The specific geometry of the double bond and the chain length are crucial for the biological activity of these compounds.
For example, (Z)-11-icosenoic acid, which can be derived from its methyl ester, is a known precursor for the synthesis of (Z)-11-icosen-1-ol, a pheromone component. oup.com The synthesis of these compounds often involves stereoselective reactions to ensure the correct isomeric form. justia.com Furthermore, macrolactones with potential biological activity have been synthesized from unsaturated fatty acids through ring-closing metathesis. eurjchem.com
Examples of Bioactive Molecules Synthesized from Related Precursors:
(Z)-13-Eicosen-10-one: The principal component of the peach fruit moth pheromone. koreascience.kr
Ethyl oleate: A primer pheromone in honey bees that regulates the transition of worker bees to foragers. researchgate.net
Macrolactones: Synthesized via ring-closing metathesis, some have shown cytotoxic activity against cancer cell lines. eurjchem.com
Metabolic Engineering and Biotechnological Production Strategies
Advances in metabolic engineering and biotechnology offer promising routes for the sustainable production of fatty acids and their derivatives, including long-chain unsaturated esters like this compound. nsf.gov Engineered microorganisms can be designed to produce specific fatty acids from renewable feedstocks like sugars. nsf.govcore.ac.uk
These biotechnological approaches aim to create efficient and environmentally friendly alternatives to traditional chemical synthesis. mdpi.com Research is ongoing to optimize microbial strains and fermentation processes to increase the yield and purity of the desired fatty acid products. nsf.gov The development of bio-based production platforms is a key area of focus for the future of the chemical industry. ieabioenergy.com
Research Standard and Reagent Applications
This compound is commercially available as a high-purity analytical standard. medchemexpress.comlgcstandards.comchemicalbook.comlgcstandards.com It is used as a reference compound in gas chromatography (GC) and mass spectrometry (MS) for the identification and quantification of fatty acid methyl esters in complex mixtures. chemicalbook.com For instance, it has been used as a standard to identify fatty acid peaks in various biological samples. chemicalbook.com
As a biochemical reagent, it is utilized in life science research as a biological material or organic compound. medchemexpress.com Its well-defined structure and properties make it a valuable tool for studying lipid metabolism and the roles of specific fatty acids in biological systems. medchemexpress.commdpi.com
Q & A
Q. Which spectroscopic techniques are most effective for characterizing the (Z)-configuration in this compound?
- Methodological Answer : The (Z)-geometry is confirmed via ¹H NMR NOESY (nuclear Overhauser effect between C9 and C11 protons) and IR (C=C stretching at ~720 cm⁻¹). Gas chromatography coupled with polar columns (e.g., DB-WAX) can resolve (Z)- and (E)-isomers based on retention time differences. Cross-validate using reference data from NIST Chemistry WebBook for analogous unsaturated esters .
Q. How can researchers verify the absence of oxidative degradation during storage of this compound?
- Methodological Answer : Monitor peroxide formation using iodometric titration or HPLC-UV (detection at 234 nm for conjugated dienes). Store samples under inert gas (N₂/Ar) at −20°C with antioxidants (e.g., BHT at 0.01% w/w). Regular FTIR checks for carbonyl oxidation (shift from ~1740 cm⁻¹ to ~1710 cm⁻¹) are advised .
Advanced Research Questions
Q. What experimental design strategies optimize the stereoselective synthesis of this compound?
- Methodological Answer : Employ Design of Experiments (DoE) to test variables: catalyst type (e.g., lipases vs. mineral acids), solvent polarity, and temperature. Use response surface methodology to maximize (Z)-isomer yield. For stereocontrol, consider palladium-catalyzed cross-coupling of alkenyl boronic esters with methyl carboxylates. Validate outcomes via chiral GC or circular dichroism .
Q. How should researchers resolve contradictions between computational predictions and experimental spectral data for this compound?
- Methodological Answer : Reconcile discrepancies by: (i) Re-optimizing DFT calculations (e.g., B3LYP/6-31G* vs. M06-2X/cc-pVTZ basis sets). (ii) Validating solvent effects in NMR simulations (e.g., using PCM models). (iii) Cross-checking with solid-state XRD if crystalline derivatives are obtainable. Publish raw computational inputs/outputs and experimental parameters for transparency .
Q. What systematic approaches are recommended for meta-analysis of conflicting bioactivity data for this compound across studies?
- Methodological Answer : Apply PRISMA guidelines to aggregate data from PubMed, Scopus, and SciFinder. Use PICO framework to standardize inclusion criteria (e.g., Population: in vitro cell lines; Intervention: concentration range 1–100 µM). Perform subgroup analyses to account for variables like solvent (DMSO vs. ethanol) or assay type (MTT vs. resazurin). Quantify heterogeneity via I² statistics and address publication bias with funnel plots .
Data Presentation and Reproducibility
- Tables : Include comparative data on synthetic yields, spectral peaks, and computational vs. experimental bond angles. Example:
| Parameter | Experimental Value | DFT Prediction | Deviation |
|---|---|---|---|
| C10-C11 Bond Length | 1.34 Å | 1.33 Å | 0.01 Å |
| ¹H NMR δ (C9-H) | 5.35 ppm | 5.40 ppm | 0.05 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
